4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
Overview
Description
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the pyridopyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and pyrimidine derivatives.
Halogenation: The introduction of chlorine and fluorine atoms is achieved through halogenation reactions. For instance, chlorination can be performed using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), while fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Cyclization: The halogenated intermediates undergo cyclization to form the pyridopyrimidine ring system. This step often requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: m-CPBA in dichloromethane (DCM) or H2O2 in acetic acid.
Reduction: LiAlH4 in tetrahydrofuran (THF) or NaBH4 in methanol.
Major Products
Nucleophilic Substitution: Formation of substituted pyridopyrimidines.
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Scientific Research Applications
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine involves its interaction with specific molecular targets. It acts by inhibiting protein kinases, which are essential enzymes for cell signaling and regulation. By binding to the active site of these kinases, the compound disrupts their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methylpyrido[3,4-D]pyrimidine
- 4-Fluoro-6-chloropyrido[3,4-D]pyrimidine
- 4-Bromo-6-fluoropyrido[3,4-D]pyrimidine
Uniqueness
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-6-fluoropyrido[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN3/c8-7-4-1-6(9)10-2-5(4)11-3-12-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWFUQALPUPAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443359 | |
Record name | 4-CHLORO-6-FLUOROPYRIDO[3,4-D]PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175357-98-9 | |
Record name | 4-CHLORO-6-FLUOROPYRIDO[3,4-D]PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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